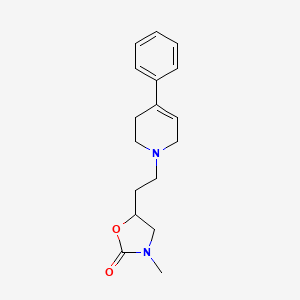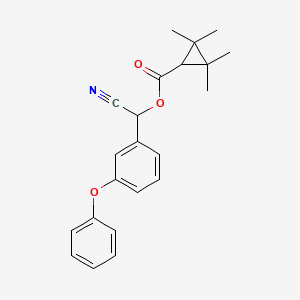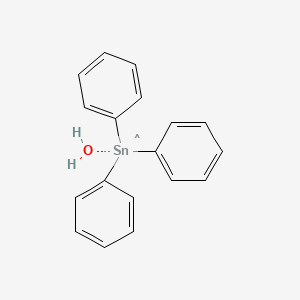
Ferric maltol
Overview
Description
Ferric maltol is an iron-containing compound used primarily as a medication to treat iron deficiency in adults. It is a complex of iron (III) with three maltol molecules, which enhances its bioavailability compared to other iron supplements. This compound is marketed under brand names such as Accrufer in the United States and Feraccru in Europe .
Mechanism of Action
Target of Action
Ferric maltol, also known as Iron (III) maltol, is primarily targeted at addressing iron deficiency in adults . The compound’s primary targets are the iron uptake mechanisms, possibly beta 3 integrin or divalent metal transporter 1, located in the ileum and duodenum .
Mode of Action
This compound operates by dissociating as the iron atom is donated to the iron uptake mechanisms . Once the iron is in circulation, it associates with transferrin and ferritin . Transferrin is a blood plasma protein that delivers iron to cells throughout the body, while ferritin is a protein that stores iron inside cells for later use.
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the transport and storage of iron in the body. Iron is a crucial component of hemoglobin, the protein in red blood cells that carries oxygen from the lungs to the rest of the body . By providing a source of iron, this compound aids in the production of hemoglobin and other iron-dependent processes .
Pharmacokinetics
This compound is a complex of iron with maltol, which is absorbed from the gut and then dissociates, releasing iron and maltol separately into the bloodstream . The substance has a wide therapeutic index as patients generally take 30mg twice daily, while concentrations of 20mg/kg may produce toxicity . Maltol is metabolized by the enzyme UGT1A6 .
Result of Action
The primary result of this compound’s action is the resolution of iron deficiency anemia . By providing a bioavailable source of iron, this compound helps to increase the body’s iron stores, thereby aiding in the production of hemoglobin and improving the oxygen-carrying capacity of the blood .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, food reduces its uptake from the gut, as do calcium and magnesium salts and tetracycline antibiotics . Furthermore, the stability of the iron–maltol complex at a physiological pH allows it to remain strongly chelated until the point of absorption in the gut . This reduces the likelihood of reactive oxygen species (ROS) formation, minimizing the risk for gastrointestinal side effects and irritation or damage to the intestinal lining .
Biochemical Analysis
Biochemical Properties
Ferric maltol acts as a source of iron, which is essential for various biochemical reactions in the human body . Iron is a crucial component of hemoglobin, myoglobin, and several enzymes, playing a vital role in oxygen transport, electron transfer, and redox reactions . This compound delivers iron for uptake across the intestinal wall and transfer to transferrin and ferritin .
Cellular Effects
This compound influences cell function by providing iron, a critical nutrient for cellular processes. Iron is necessary for the synthesis of DNA and proteins, and it plays a key role in cellular metabolism
Molecular Mechanism
Once the iron is in circulation, it associates with transferrin and ferritin .
Temporal Effects in Laboratory Settings
In a real-world study, this compound was observed to increase hemoglobin and iron indices over a 12-week period . The mean time to normalization of hemoglobin was approximately 49.5 days, and for ferritin, it was around 71.3 days .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that the bioavailability of this compound is designed to be better tolerated than standard ferrous salts
Metabolic Pathways
This compound is involved in the metabolic pathways related to iron homeostasis. Iron, delivered by this compound, is absorbed from the gut and then dissociates, releasing iron and maltol separately into the bloodstream . Iron is bound to transferrin and reaches its highest concentrations in the blood plasma one to three hours after ingestion .
Transport and Distribution
This compound is absorbed from the gut and then dissociates, releasing iron and maltol separately into the bloodstream . Iron is bound to transferrin and reaches its highest concentrations in the blood plasma one to three hours after ingestion . It is also bound to ferritin for storage .
Subcellular Localization
It is known that iron, delivered by this compound, is bound to transferrin and ferritin, which are found in various subcellular locations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferric maltol can be synthesized by reacting ferric citrate with maltol in an alkaline medium. The process involves adding ferric citrate to a solution of sodium hydroxide at room temperature, followed by the addition of maltol to another sodium hydroxide solution at a pH of 11.6. The ferric citrate solution is then added to the maltol solution, resulting in the formation of a deep red precipitate .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the consistent production of high-purity this compound suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Ferric maltol primarily undergoes dissociation reactions where the iron (III) ion is released from the maltol complex. This dissociation allows the iron to be absorbed in the gut and utilized by the body .
Common Reagents and Conditions:
Oxidation: this compound can undergo oxidation reactions where the iron (III) ion is further oxidized.
Reduction: The iron (III) ion in this compound can be reduced to iron (II) under certain conditions.
Substitution: The maltol ligands can be substituted with other ligands in the presence of suitable reagents.
Major Products: The major products formed from these reactions include free iron ions and substituted maltol complexes .
Scientific Research Applications
Ferric maltol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound to study iron coordination chemistry and ligand exchange reactions.
Biology: It is used to investigate iron metabolism and transport mechanisms in biological systems.
Comparison with Similar Compounds
Ferric maltol is unique compared to other iron supplements due to its enhanced bioavailability and reduced gastrointestinal side effects. Similar compounds include:
Ferric carboxymaltose: An intravenous iron supplement used for treating iron deficiency anemia.
Ferrous sulfate: A commonly used oral iron supplement with lower bioavailability and higher incidence of gastrointestinal side effects.
Ferrous gluconate: Another oral iron supplement with similar limitations as ferrous sulfate.
This compound stands out due to its improved absorption and tolerability, making it a preferred choice for long-term management of iron deficiency .
Properties
| Ferric maltol dissociates as the iron atom is donated to unknown iron uptake mechanisms, possibly beta 3 integrin or divalent metal transporter 1, in the ileum and duodenum. Once the iron is in circulation, it then associates with transferrin and ferritin. | |
CAS No. |
33725-54-1 |
Molecular Formula |
C18H15FeO9 |
Molecular Weight |
431.2 g/mol |
IUPAC Name |
iron(3+);2-methyl-4-oxopyran-3-olate |
InChI |
InChI=1S/3C6H6O3.Fe/c3*1-4-6(8)5(7)2-3-9-4;/h3*2-3,8H,1H3;/q;;;+3/p-3 |
InChI Key |
AHPWLYJHTFAWKI-UHFFFAOYSA-K |
SMILES |
CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].[Fe+3] |
Canonical SMILES |
CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].[Fe+3] |
Appearance |
Solid powder |
melting_point |
300 |
| 33725-54-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
4.5-12mg/mL |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ferric maltol; Iron (III) maltol; ST10; ST-10; ST 10; ST10-021; ST-10-021; ST 10-021; ST10021; ST-10021; ST 10021; WHO 9974; WHO-9974; WHO9974; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[1-Hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;hydrochloride](/img/structure/B1672523.png)











